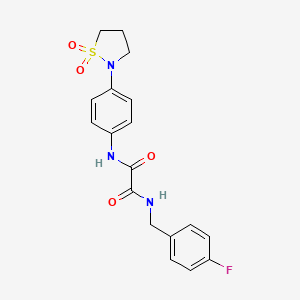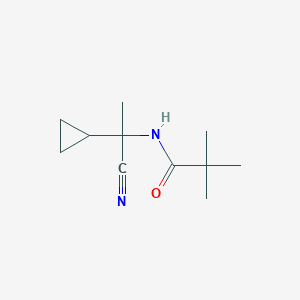![molecular formula C19H28Cl2N2O3 B2731924 1-[bis(2-hydroxyethyl)amino]-3-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride CAS No. 1184988-82-6](/img/structure/B2731924.png)
1-[bis(2-hydroxyethyl)amino]-3-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[bis(2-hydroxyethyl)amino]-3-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride is a complex organic compound that features a combination of hydroxyethyl, amino, and carbazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[bis(2-hydroxyethyl)amino]-3-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving appropriate starting materials.
Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce the chloro group.
Attachment of the Hydroxyethyl and Amino Groups: This step involves nucleophilic substitution reactions where hydroxyethylamine reacts with the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[bis(2-hydroxyethyl)amino]-3-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted carbazole derivatives.
Applications De Recherche Scientifique
1-[bis(2-hydroxyethyl)amino]-3-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-[bis(2-hydroxyethyl)amino]-3-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyethyl and amino groups may facilitate binding to enzymes or receptors, leading to modulation of biological activities. The chloro group can participate in electrophilic interactions, further influencing the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[bis(2-hydroxyethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol
- 1-[bis(2-hydroxyethyl)amino]-3-(6-chloro-9H-carbazol-9-yl)propan-2-ol
Uniqueness
1-[bis(2-hydroxyethyl)amino]-3-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride is unique due to the presence of the 8-chloro group on the carbazole ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds without this substitution.
Propriétés
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O3.ClH/c20-17-6-3-5-16-15-4-1-2-7-18(15)22(19(16)17)13-14(25)12-21(8-10-23)9-11-24;/h3,5-6,14,23-25H,1-2,4,7-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJUMUYMUMOZJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2CC(CN(CCO)CCO)O)C(=CC=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2731844.png)


![2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2731847.png)

![8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2731851.png)
![N-(2,5-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2731852.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2731853.png)
![1-(3,4-DICHLOROPHENYL)-3-[(3-METHOXYTHIOLAN-3-YL)METHYL]UREA](/img/structure/B2731855.png)

![2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2731861.png)
![1-methyl-N-propyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2731862.png)

